molecular formula C14H11FO B13412897 1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one CAS No. 75524-55-9

1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one

Katalognummer: B13412897
CAS-Nummer: 75524-55-9
Molekulargewicht: 214.23 g/mol
InChI-Schlüssel: AQYXSRSXTBWEDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one is an organic compound that features a biphenyl group substituted with a fluorine atom and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one can be synthesized through several methods, one of which involves the Grignard reaction. In this method, a Grignard reagent, such as phenyl magnesium bromide, reacts with a suitable fluorinated ketone precursor under anhydrous conditions to form the desired product . The reaction typically requires a dry ether solvent and careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one may involve large-scale Grignard reactions or other organometallic coupling reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form specific interactions with these targets, potentially altering their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    Biphenyl: A simpler analog without the fluorine and ketone groups.

    4-Fluorobiphenyl: Similar structure but lacks the ketone group.

    1-Phenyl-2-fluoroethan-1-one: Similar structure but lacks the biphenyl group.

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one is unique due to the combination of the biphenyl group, fluorine atom, and ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous .

Eigenschaften

CAS-Nummer

75524-55-9

Molekularformel

C14H11FO

Molekulargewicht

214.23 g/mol

IUPAC-Name

2-fluoro-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C14H11FO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2

InChI-Schlüssel

AQYXSRSXTBWEDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.